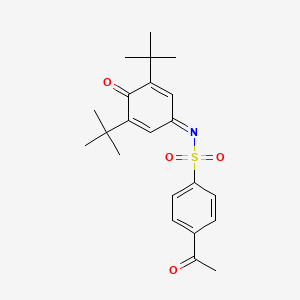

![molecular formula C22H27N3O3 B11678611 4-[3-(4-Benzyl-piperazin-1-yl)-propionylamino]-benzoic acid methyl ester](/img/structure/B11678611.png)

4-[3-(4-Benzyl-piperazin-1-yl)-propionylamino]-benzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[3-(4-Bencil-piperazin-1-il)-propionilamino]-ácido benzoico metil éster es un complejo compuesto orgánico que ha generado interés en varios campos de investigación científica. Este compuesto se caracteriza por la presencia de una porción bencil-piperazina, la cual es conocida por sus significativas actividades biológicas. La estructura del compuesto le permite interactuar con varios objetivos biológicos, lo que lo convierte en un valioso objeto de estudio en la química medicinal y disciplinas relacionadas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-[3-(4-Bencil-piperazin-1-il)-propionilamino]-ácido benzoico metil éster típicamente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta sintética común incluye la aminación reductiva de 7-metoxi-3-fenil-4-(3-piperizin-1-il-propoxi)croman-2-ona con diferentes aldehídos aromáticos sustituidos usando cianoborohidruro de sodio en metanol . Los compuestos recién sintetizados se purifican y caracterizan utilizando técnicas como IR, 1H NMR, 13C NMR y espectrometría de masas .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

4-[3-(4-Bencil-piperazin-1-il)-propionilamino]-ácido benzoico metil éster puede someterse a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: El compuesto se puede reducir utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden producir reacciones de sustitución nucleofílica o electrofílica, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Solventes halogenados y catalizadores como paladio sobre carbono para reacciones de hidrogenación.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

4-[3-(4-Bencil-piperazin-1-il)-propionilamino]-ácido benzoico metil éster tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se estudia por sus interacciones con varios objetivos biológicos, incluidas enzimas y receptores.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 4-[3-(4-Bencil-piperazin-1-il)-propionilam

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate

- 3-(4-Methylpiperazin-1-yl)propanoic acid

Uniqueness

Methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate is unique due to its specific structural features, such as the benzyl group attached to the piperazine ring and the amido linkage to the benzoate moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Propiedades

Fórmula molecular |

C22H27N3O3 |

|---|---|

Peso molecular |

381.5 g/mol |

Nombre IUPAC |

methyl 4-[3-(4-benzylpiperazin-1-yl)propanoylamino]benzoate |

InChI |

InChI=1S/C22H27N3O3/c1-28-22(27)19-7-9-20(10-8-19)23-21(26)11-12-24-13-15-25(16-14-24)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,23,26) |

Clave InChI |

NUEJFDWDVOUORI-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678531.png)

![N'-[(Z)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11678540.png)

![2,4-di(piperidin-1-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11678542.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678549.png)

![ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678550.png)

![(2E)-2-{1-[(3-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11678557.png)

![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678565.png)

![(5Z)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678573.png)

![(5Z)-5-(3-bromo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678577.png)

![(2Z)-2-[(4-bromophenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678581.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678587.png)

![N-(4-methylphenyl)-2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11678606.png)

![2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan](/img/structure/B11678614.png)